molecular formula C15H16ClN3O2 B5615666 ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate

ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate

Cat. No. B5615666
M. Wt: 305.76 g/mol
InChI Key: GIGAZDYKXRAYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in various crops. It belongs to the chemical family of pyrrole derivatives and is known for its selective action on certain weeds without affecting the growth of crops.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate involves the inhibition of the biosynthesis of chlorophyll in plants. It blocks the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate has been shown to have minimal toxicity to humans and animals. However, it can have adverse effects on non-target organisms, such as aquatic plants and animals. It can also affect soil microbial activity and nutrient cycling. In addition, ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate can persist in the environment for a long time and can accumulate in soil and water.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action on certain weeds makes it a useful tool for studying the mechanisms of herbicidal activity. However, its persistence in the environment and potential adverse effects on non-target organisms limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate. One area of research is the development of new formulations of ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate that are more environmentally friendly and have reduced toxicity to non-target organisms. Another area of research is the study of the effects of ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate on soil microbial communities and nutrient cycling. Finally, there is a need for further research on the mechanisms of herbicidal activity of ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate and its potential use in integrated weed management strategies.
Conclusion:
In conclusion, ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate is a widely used herbicide that has been extensively studied for its herbicidal activity and its effects on the environment. Its selective action on certain weeds makes it a useful tool for studying the mechanisms of herbicidal activity. However, its persistence in the environment and potential adverse effects on non-target organisms limit its use in certain experiments. There are several future directions for research on ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate, including the development of new formulations, the study of its effects on soil microbial communities, and further research on its mechanisms of herbicidal activity.

Synthesis Methods

Ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate can be synthesized by the reaction of 2-chlorobenzaldehyde and dimethyl acetoacetate in the presence of hydrazine hydrate. The resulting product is then treated with ethyl chloroformate to obtain ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate. The chemical structure of ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate is shown below:

Scientific Research Applications

Ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate has been extensively studied for its herbicidal activity and its effects on the environment. Several studies have investigated the efficacy of ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate in controlling weeds in various crops, including rice, soybean, cotton, and sugarcane. It has been found to be effective against a wide range of weeds, including broadleaf and grassy weeds.

properties

IUPAC Name

ethyl 5-[(2-chlorophenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-4-21-15(20)13-9(2)14(17-10(13)3)19-18-12-8-6-5-7-11(12)16/h5-8,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGAZDYKXRAYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-[(2-chlorophenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

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